Cas no 101670-68-2 (3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide)

3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide structure
101670-68-2 structure
Product Name:3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide
Numero CAS:101670-68-2
MF:C17H16N4O4
MW:340.333343505859
CID:154400
PubChem ID:58713
Update Time:2025-04-19

3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Isoxazolecarboxylicacid, 5-methyl-, 2-[(5-methyl-3-isoxazolyl)carbonyl]-1-(phenylmethyl)hydrazide
    • N'-benzyl-5-methyl-N'-(5-methyl-1,2-oxazole-3-carbonyl)-1,2-oxazole-3-carbohydrazide
    • 1-(Benzyl)-1.2-bis< 5-methyl-3-isoxazolylcarbonyl> -hydrazin
    • 1-Benzyl-1,2-bis(5-methyl-3-isoxazolylcarbonyl)hydrazine
    • 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazide
    • AC1L1PLP
    • BRN 0846249
    • LS-86610
    • N-benzyl-5-methyl-N'-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-1,2-oxazole-3-carbohydrazide
    • N-benzyl-N,N'-bis-(5-methyl-isoxazole-3-carbonyl)-hydrazine
    • DTXSID20144112
    • 101670-68-2
    • Inchi: 1S/C17H16N4O4/c1-11-8-14(19-24-11)16(22)18-21(10-13-6-4-3-5-7-13)17(23)15-9-12(2)25-20-15/h3-9H,10H2,1-2H3,(H,18,22)
    • Chiave InChI: FVTKCSCDMPLVTQ-UHFFFAOYSA-N
    • Sorrisi: O1C(C)=CC(C(N(CC2C=CC=CC=2)NC(C2C=C(C)ON=2)=O)=O)=N1

Proprietà calcolate

  • Massa esatta: 340.11728
  • Massa monoisotopica: 340.11715500g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 483
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 102Ų

Proprietà sperimentali

  • PSA: 101.47
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.